3-Methylpentanimidamide hydrochloride

Description

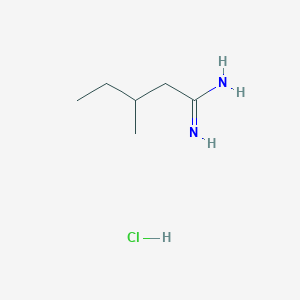

3-Methylpentanimidamide hydrochloride is an amidine derivative characterized by a pentanimidamide backbone with a methyl substituent at the third carbon, forming a hydrochloride salt. Key properties include:

- IUPAC Name: Methyl pentanimidate hydrochloride (synonym) .

- Molecular Formula: C₆H₁₃N₂Cl (inferred from nomenclature and structural analogs).

- Functional Groups: Amidino group (-C(=NH)-NH₂) protonated as a hydrochloride salt, methyl branch at C2.

- Physical Properties: Calculated LogP (octanol-water partition coefficient) and polar surface area suggest moderate lipophilicity and solubility in polar solvents .

This compound is structurally related to intermediates in pharmaceutical synthesis, particularly amidine derivatives used in drug discovery. Amidines are known for their bioactivity, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

3-methylpentanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-3-5(2)4-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZKXFWGCCBVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002180 | |

| Record name | 3-Methylpentanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817552-66-2 | |

| Record name | 3-Methylpentanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogs

3-(1-Adamantyl)-2-phenylpropanimidamide Hydrochloride

- Molecular Formula : C₁₉H₂₆N₂·ClH (MW: 318.89 g/mol) .

- Applications: Used in polyimide monomer synthesis, highlighting its role in polymer chemistry .

3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine Hydrochloride)

- Molecular Formula : C₁₁H₂₀N·ClH (MW: 209.74 g/mol) .

- Key Features : Adamantane backbone with a methylamine group; shares structural similarity to memantine, an NMDA receptor antagonist.

- Applications : Pharmaceutical research for neurological disorders .

3-(Dimethylamino)propanamide Hydrochloride

- Molecular Formula : C₅H₁₂N₂O·ClH (MW: 168.63 g/mol) .

- Key Features: Amide and dimethylamino groups instead of amidine, altering hydrogen-bonding capacity.

- Applications : Intermediate in peptide-mimetic drug synthesis .

Functional Group Comparison

Key Observations :

- Amidines (e.g., 3-Methylpentanimidamide) exhibit stronger basicity and hydrogen-bond donor capacity compared to amides or simple amines.

- Bulky substituents (e.g., adamantyl in ) reduce solubility but enhance target specificity in drug design.

Pharmacological and Industrial Relevance

- 3-Methylpentanimidamide HCl: Potential as a building block for bioactive molecules due to amidine’s ability to mimic guanidine groups in enzymes .

- 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl: Fluorinated aromatic moiety increases metabolic stability, relevant in agrochemicals .

- 3-(1-Adamantyl)-2-phenylpropanimidamide HCl : Demonstrated utility in high-performance polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.